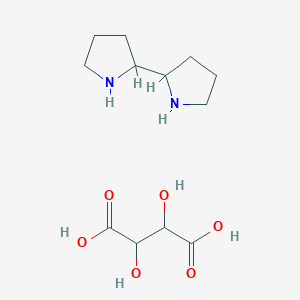

H-DL-Ala-DL-Asn-DL-xiThr-DL-Pro-DL-Cys-Gly-DL-Pro-DL-Tyr-DL-xiThr-DL-His-DL-Asp-DL-Cys-DL-Pro-DL-Val-DL-Lys-DL-Arg-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

G3-C12 is a synthetic peptide known for its high affinity binding to galectin-3, a member of the galectin family of soluble animal lectins. Galectin-3 is involved in various biological processes, including cell adhesion, apoptosis, and immune responses. G3-C12 has been studied extensively for its potential therapeutic applications, particularly in cancer treatment, due to its ability to inhibit metastasis-associated cancer cell adhesion .

Preparation Methods

Synthetic Routes and Reaction Conditions

G3-C12 is synthesized using solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The first amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Coupling: The next amino acid is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage: The peptide is cleaved from the resin and purified.

The specific sequence of G3-C12 is Ala-Asn-Thr-Pro-Cys-Gly-Pro-Tyr-Thr-His-Asp-Cys-Pro-Val-Lys-Arg .

Industrial Production Methods

While G3-C12 is primarily synthesized for research purposes, industrial-scale production would follow similar SPPS protocols with optimization for large-scale synthesis. This includes the use of automated peptide synthesizers, high-throughput purification methods, and stringent quality control measures to ensure the purity and consistency of the peptide.

Chemical Reactions Analysis

Types of Reactions

G3-C12 primarily undergoes binding interactions rather than traditional chemical reactions like oxidation or reduction. Its main activity involves binding to the carbohydrate recognition domain of galectin-3, inhibiting its interaction with other molecules.

Common Reagents and Conditions

The synthesis of G3-C12 involves standard reagents used in SPPS, including:

Amino acid derivatives: Protected amino acids with specific protecting groups.

Coupling reagents: Such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).

Deprotection reagents: Such as TFA (Trifluoroacetic acid) for removing protecting groups.

Major Products Formed

The primary product of the synthesis is the G3-C12 peptide itself. During its interaction with galectin-3, the major outcome is the inhibition of galectin-3-mediated cell adhesion processes .

Scientific Research Applications

G3-C12 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Cancer Research: G3-C12 has shown potential in inhibiting metastasis-associated cancer cell adhesion, making it a promising candidate for cancer therapy

Drug Delivery: G3-C12 has been used to develop targeted drug delivery systems, particularly for delivering anticancer drugs to galectin-3 overexpressing tumors.

Biological Studies: It is used to study the role of galectin-3 in various biological processes, including cell adhesion, apoptosis, and immune responses.

Therapeutic Development: G3-C12 is being explored as a therapeutic agent for diseases involving galectin-3, such as fibrosis and inflammation.

Mechanism of Action

G3-C12 exerts its effects by binding to the carbohydrate recognition domain of galectin-3 with high affinity. This binding inhibits the interaction of galectin-3 with its ligands, thereby blocking galectin-3-mediated cell adhesion processes. The inhibition of galectin-3 can lead to reduced metastasis in cancer cells and modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of G3-C12

G3-C12 is unique due to its specific binding affinity for galectin-3 and its ability to inhibit galectin-3-mediated processes without affecting other galectins or lectins. This specificity makes it a valuable tool for studying galectin-3 functions and developing targeted therapies .

Properties

Molecular Formula |

C74H115N23O23S2 |

|---|---|

Molecular Weight |

1759.0 g/mol |

IUPAC Name |

2-[[6-amino-2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[[1-[2-[[2-[[1-[2-[[4-amino-2-(2-aminopropanoylamino)-4-oxobutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C74H115N23O23S2/c1-35(2)56(69(115)84-42(12-6-7-21-75)61(107)85-43(73(119)120)13-8-22-81-74(78)79)92-68(114)52-16-10-24-96(52)71(117)49(33-122)91-63(109)47(29-55(103)104)87-62(108)45(27-40-30-80-34-83-40)89-70(116)57(37(4)98)93-64(110)44(26-39-17-19-41(100)20-18-39)88-66(112)50-14-9-23-95(50)54(102)31-82-60(106)48(32-121)90-67(113)51-15-11-25-97(51)72(118)58(38(5)99)94-65(111)46(28-53(77)101)86-59(105)36(3)76/h17-20,30,34-38,42-52,56-58,98-100,121-122H,6-16,21-29,31-33,75-76H2,1-5H3,(H2,77,101)(H,80,83)(H,82,106)(H,84,115)(H,85,107)(H,86,105)(H,87,108)(H,88,112)(H,89,116)(H,90,113)(H,91,109)(H,92,114)(H,93,110)(H,94,111)(H,103,104)(H,119,120)(H4,78,79,81) |

InChI Key |

RXFIUXGGWIBQLE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C1CCCN1C(=O)C(CS)NC(=O)C(CC(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C4CCCN4C(=O)CNC(=O)C(CS)NC(=O)C5CCCN5C(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(C)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![benzyl 2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethylamino]acetate;hydrochloride](/img/structure/B12290568.png)

![Guanosine, 8-[(4-chlorophenyl)thio]-, cyclic 3',5'-[hydrogen (S)-phosphorothioate]](/img/structure/B12290592.png)

![Methyl 9-hydroxy-5a-(hydroxymethyl)-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate](/img/structure/B12290625.png)

![5-Amino-3-beta-D-ribofuranosylthiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione monohydrate](/img/structure/B12290657.png)

![CarbaMic acid, N-[5-[(2-phenylethyl)[[4-[4-(trifluoroMethoxy)phenyl]-1H-1,2,3-triazol-1-yl]carbonyl]aMino]pentyl]-, 1,1-diMethylethyl ester](/img/structure/B12290664.png)

![(2S)-3-[benzyl(methyl)amino]-2-{[(benzyloxy)carbonyl]amino}propanoic acid](/img/structure/B12290666.png)